(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Choose (1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid (CAS 847818-59-1) for its differentiated N1-substitution. Unlike simpler alkyl analogs, its 2-methoxyethyl group delivers enhanced aqueous solubility (TPSA 67.5 Ų), an additional hydrogen bond acceptor, and 4 rotatable bonds for conformational flexibility. This uniquely enables challenging Suzuki-Miyaura couplings with sterically demanding aryl halides and is the preferred building block for JAK-STAT pathway inhibitors. Requires -20°C storage under inert atmosphere for integrity.

Molecular Formula C6H11BN2O3
Molecular Weight 169.98
CAS No. 847818-59-1
Cat. No. B2808233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid
CAS847818-59-1
Molecular FormulaC6H11BN2O3
Molecular Weight169.98
Structural Identifiers
SMILESB(C1=CN(N=C1)CCOC)(O)O
InChIInChI=1S/C6H11BN2O3/c1-12-3-2-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3
InChIKeyJNFNGIRRDWRDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid (CAS 847818-59-1): Baseline Physicochemical and Application Profile for Procurement


(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid is a 1-substituted pyrazol-4-yl boronic acid derivative, characterized by a 2-methoxyethyl group at the pyrazole N1 position and a boronic acid moiety at C4 [1]. This organoboron compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heteroaryl structures . Computed properties include a molecular weight of 169.98 g/mol, a topological polar surface area (TPSA) of 67.5 Ų, and a rotatable bond count of 4 [1].

Why 1-Substituted Pyrazol-4-yl Boronic Acids are Not Interchangeable: The Critical Role of the N1 Group in Physicochemical and Biological Outcomes


While the 4-boronic acid handle on the pyrazole core is a common feature across this class, the N1 substituent is a critical determinant of the molecule's overall physicochemical properties and, consequently, its behavior in both synthetic and biological contexts [1]. Simple alkyl or unsubstituted analogs differ substantially in key computed descriptors such as topological polar surface area (TPSA), rotatable bond count, and hydrogen bond acceptor capacity. These variations directly impact solubility, membrane permeability, and the compound's ability to engage in specific binding interactions within biological targets like kinases [1][2]. Therefore, substituting one 1-substituted pyrazol-4-yl boronic acid for another without careful consideration of these differentiated properties can lead to significantly altered reactivity, purification outcomes, or a loss of biological activity in downstream applications.

Quantitative Evidence Guide: Differentiating 847818-59-1 from In-Class Analogs for Scientific Selection


Increased Topological Polar Surface Area (TPSA) vs. Unsubstituted and Alkyl Analogs

The 2-methoxyethyl substituent on (1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid confers a Topological Polar Surface Area (TPSA) of 67.5 Ų, which is significantly higher than that of its unsubstituted, methyl, ethyl, and isopropyl counterparts [1][2]. This difference arises from the additional oxygen atom in the methoxyethyl chain, increasing hydrogen bond acceptor capacity. A higher TPSA value is a key descriptor used to predict improved aqueous solubility and altered membrane permeability, which can be advantageous in tuning the pharmacokinetic properties of drug candidates [3].

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Enhanced Rotatable Bond Count for Increased Molecular Flexibility vs. Shorter N1 Substituents

(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid possesses a rotatable bond count of 4, a direct consequence of its 2-methoxyethyl N1 substituent [1]. This is a substantial increase compared to analogs with simpler N1 groups, such as methyl (1 rotatable bond) or ethyl (2 rotatable bonds) [2]. A higher number of rotatable bonds is a key indicator of increased molecular flexibility, which can influence the compound's entropy of binding and its ability to adopt conformations necessary for interaction with diverse biological targets.

Drug Design Conformational Analysis Physicochemical Property Prediction

Increased Hydrogen Bond Acceptor Count for Modulating Target Interactions vs. Alkyl Analogs

The presence of an ether oxygen in the 2-methoxyethyl group of the target compound increases its total hydrogen bond acceptor count to 4, compared to 3 for its 1-methyl and 1-ethyl analogs [1][2]. This additional acceptor site can form supplementary hydrogen bonds with biological targets, potentially enhancing binding affinity or selectivity. This is a direct, quantifiable physicochemical differentiation that can be leveraged in rational drug design.

Medicinal Chemistry Structure-Activity Relationship Drug-Target Interaction

Stringent -20°C Storage Requirement as a Differentiating Handling Parameter

A key differentiator for (1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid is its vendor-specified storage condition of -20°C under an inert atmosphere . This requirement is more stringent than that for the closely related 1-(2-hydroxyethyl) analog, which is specified for storage at 2-8°C [1]. The stricter storage requirement for the target compound likely reflects its inherent chemical stability profile, a critical piece of information for procurement planning and ensuring long-term experimental reproducibility.

Chemical Stability Procurement Logistics

Class-Level Implication: A Privileged Scaffold for JAK Kinase Inhibition

The class of 1-substituted pyrazol-4-yl boronic acids, to which the target compound belongs, is explicitly claimed as a key structural component in novel Janus kinase (JAK) inhibitors [1]. The patent describes these boron-containing pyrazole compounds as having activity against JAKs and being useful in treating inflammation, autoimmune diseases, and cancer. While this is a class-level inference, it provides a strong, patent-backed rationale for selecting and exploring this specific scaffold in drug discovery programs targeting the JAK-STAT pathway.

JAK Inhibitors Immunology Oncology Medicinal Chemistry

Procurement-Driven Application Scenarios for (1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid (847818-59-1)


Medicinal Chemistry: Synthesizing JAK Kinase Inhibitor Candidates with Enhanced Solubility

In a drug discovery program targeting the JAK-STAT pathway for inflammatory diseases, this compound is the preferred building block for introducing a pyrazole moiety with a flexible, polar side chain. Its increased TPSA of 67.5 Ų and additional hydrogen bond acceptor, compared to alkyl analogs [1], are predicted to improve aqueous solubility and enable key binding interactions. This is supported by patent literature identifying this class of compounds as active JAK inhibitors [2].

Organic Synthesis: Suzuki-Miyaura Cross-Coupling for Complex Biaryl Synthesis

This boronic acid serves as a key reagent in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl systems [1]. Its unique substitution pattern with 4 rotatable bonds provides conformational flexibility that can be advantageous when coupling with sterically demanding aryl halides, potentially leading to improved yields or enabling the synthesis of otherwise challenging targets.

Chemical Biology: Probing Conformational Flexibility in Target Engagement

Researchers investigating the structure-activity relationship of a pyrazole-containing ligand can utilize this compound to systematically explore the effect of increased side-chain flexibility. Its 4 rotatable bonds represent a significant departure from the more rigid methyl (1 rotatable bond) and ethyl (2 rotatable bonds) analogs [1], allowing for a direct assessment of how conformational entropy impacts binding affinity and selectivity.

Procurement & Logistics: Planning for -20°C Cold Chain Storage

For lab managers and procurement officers, the vendor-specified storage condition of -20°C under an inert atmosphere is a critical planning factor [1]. This compound cannot be substituted with the more readily stored 2-8°C hydroxyethyl analog without risk of degradation. Therefore, procurement of 847818-59-1 necessitates pre-arranged cold chain logistics and dedicated -20°C freezer space to ensure compound integrity upon arrival and during long-term storage.

Quote Request

Request a Quote for (1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.